

# theoretical and computational studies of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole

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Compound of Interest

Compound Name: 2-(Pyrrolidin-3-yl)-1,3-benzoxazole

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An In-depth Technical Guide on the Theoretical and Computational Studies of 2-(Pyrrolidinyl)-1,3-benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-(Pyrrolidinyl)-1,3-benzoxazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the combination of two potent pharmacophores: the benzoxazole moiety, known for its wide range of biological activities, and the pyrrolidine ring, a versatile scaffold in drug discovery.[1][2][3] This document details the synthesis, computational analysis, and biological evaluation of these derivatives, presenting quantitative data, experimental protocols, and logical workflows to serve as a resource for researchers in the field.

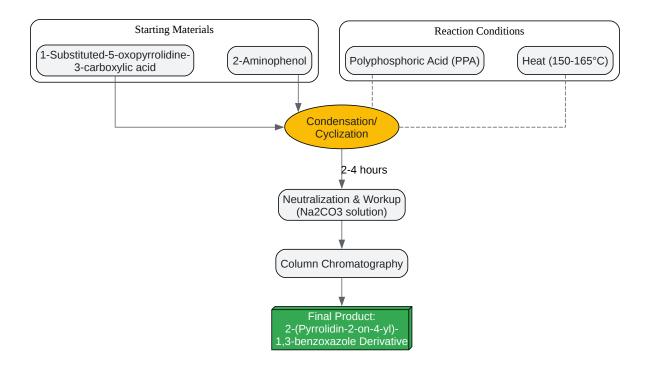
## **Synthesis and Structural Elucidation**

The primary synthetic route to 2-(pyrrolidinyl)-1,3-benzoxazole derivatives involves the condensation of a substituted 5-oxopyrrolidine-3-carboxylic acid with 2-aminophenol.[4][5] This reaction is typically facilitated by a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.[4][5] The resulting compounds are then purified, commonly via column chromatography.

### **Experimental Protocol: General Synthesis**



A mixture of an appropriate 1-substituted-5-oxopyrrolidine-3-carboxylic acid (1 equivalent), 2-aminophenol (1 equivalent), and polyphosphoric acid is heated to approximately 150-165°C and stirred for 2 to 4 hours.[4][5] Following the reaction, the mixture is cooled and neutralized with a sodium carbonate solution. The resulting precipitate is collected, washed, and purified by column chromatography to yield the final 2-(pyrrolidin-2-on-4-yl)-1,3-benzoxazole derivative.[4] [5]



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General workflow for the synthesis of 2-(pyrrolidin-2-on-4-yl)-1,3-benzoxazole derivatives.

#### **Structural Characterization Data**



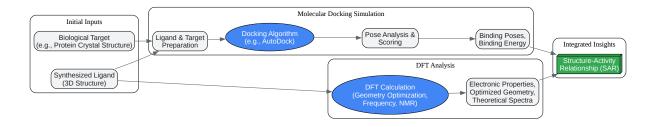
The structures of synthesized derivatives are confirmed using various spectroscopic techniques. The data below is representative of this class of compounds.[4][5]

Compoun d	Yield (%)	M.P. (°C)	IR (cm <sup>-1</sup> )	¹H-NMR (δ, ppm)	MS (m/z)	Ref
4- (Benzo[d]o xazol-2- yl)-1- benzylpyrr olidin-2- one (11)	-	-	1703 (C=O), 1621 (C=N)	2.60-2.77 (m, 2H), 3.13-3.18 (m, 1H), 3.81-3.86 (m, 2H), 3.95-4.01 (m, 2H), 7.38-7.96 (m, 9H)	292.14 [M] <sup>+</sup>	[4]
4- (Benzo[d]o xazol-2- yl)-1-(3- chloro-4- fluorophen yl)pyrrolidin -2-one (16)	68%	187-189	1690 (C=O), 1613 (C=N), 1388 (C- N), 765 (C- CI)	7.73-7.96 (m, Ar-H)	-	[4]
4- (Benzo[d]o xazol-2- yl)-1- methylpyrr olidin-2- one (5)	45%	87-89	1702 (C=O), 1622 (C=N), 1390 (C-N)	2.89-3.09 (m, 2H), 3.76 (s, 3H), 4.00- 4.07 (m, 1H), 4.16- 4.32 (m, 2H), 7.55- 8.13 (m, 4H)	216.11 [M] <sup>+</sup>	[5]



## **Theoretical and Computational Analysis**

Computational chemistry plays a pivotal role in understanding the properties of 2-(pyrrolidinyl)-1,3-benzoxazole derivatives, predicting their biological activity, and elucidating their mechanism of action at a molecular level. Key methods employed include Density Functional Theory (DFT) and molecular docking.[1][5]



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Workflow for computational analysis of 2-(pyrrolidinyl)-1,3-benzoxazole derivatives.

## Methodologies

Density Functional Theory (DFT): DFT studies are performed to understand the electronic structure and stability of the synthesized molecules.[1][5] Calculations are typically used to optimize the molecular geometry and to predict spectroscopic data, such as NMR chemical shifts. A comparison between the theoretically predicted and experimentally obtained NMR data serves to validate the proposed chemical structures.[1][5]

Molecular Docking: This computational technique is used to predict the preferred orientation of a ligand when bound to a target protein.[1] It helps in understanding the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site



of the protein. The results are often expressed as a binding energy or docking score, which can be used to rank potential drug candidates and guide further optimization.[1][5]

## **Key Computational and Biological Findings**

The combination of computational predictions and experimental validation is crucial for establishing a structure-activity relationship (SAR). For example, molecular docking studies on a series of benzoxazole-pyrrolidinone derivatives identified specific compounds with high predicted binding affinities to their biological targets, which correlated with their observed biological activity.[1][4]

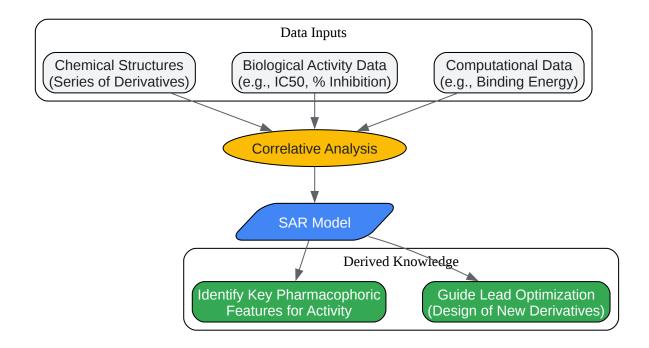


Derivative	Target	Binding Energy (kcal/mol)	Biological Activity (IC50)	Key Finding	Ref
Derivative 8	Bacterial Target	-8.54	-	Identified as the most promising derivative based on significant binding interactions.	[1][5]
Compound 19 (4-NO <sub>2</sub> )	Human MAGL	-	8.4 nM	Potent inhibitor of monoacylglyc erol lipase (MAGL).	[4]
Compound 20 (4- SO <sub>2</sub> NH <sub>2</sub> )	Human MAGL	-	7.6 nM	The most active MAGL inhibitor in the series, demonstratin g strong anticancer and analgesic potential.	[4]

## Structure-Activity Relationship (SAR)

The data gathered from synthesis, biological screening, and computational studies enables the development of a Structure-Activity Relationship (SAR). This logical framework helps to identify the chemical features of the molecules that are critical for their biological activity.





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Logical flow for establishing a Structure-Activity Relationship (SAR).

For the 2-(pyrrolidinyl)-1,3-benzoxazole class, studies have shown that substitutions on the pyrrolidinone nitrogen and the benzoxazole ring significantly influence biological activity. For instance, in a series of MAGL inhibitors, derivatives with electron-withdrawing groups like nitro (NO<sub>2</sub>) and sulfonamide (SO<sub>2</sub>NH<sub>2</sub>) at the para-position of a phenyl ring attached to the pyrrolidinone nitrogen showed the highest potency.[4] This suggests that these groups may be involved in crucial interactions within the enzyme's active site, a hypothesis that can be further explored and validated through molecular docking.[4]

#### Conclusion

The integration of synthetic chemistry with theoretical and computational studies provides a powerful paradigm for the discovery and development of novel 2-(pyrrolidinyl)-1,3-benzoxazole derivatives. DFT and molecular docking have proven to be invaluable tools for structural validation, understanding ligand-target interactions, and rationalizing observed biological



activities. The quantitative data and workflows presented in this guide highlight the systematic approach used to establish robust structure-activity relationships, paving the way for the design of more potent and selective therapeutic agents based on this promising chemical scaffold.

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